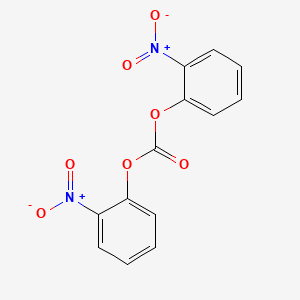
Bis(2-nitrophenyl) carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-nitrophenyl) carbonate is a useful research compound. Its molecular formula is C13H8N2O7 and its molecular weight is 304.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 107153. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Ureas and Carbamates
One of the primary applications of bis(2-nitrophenyl) carbonate is in the synthesis of ureas and carbamates. It serves as a reagent for the formation of symmetrical and unsymmetrical ureas, which are crucial intermediates in pharmaceuticals.
Case Study: Synthesis of Rivastigmine
Rivastigmine is a reversible acetylcholinesterase inhibitor used in treating Alzheimer's disease. The synthesis process involves using this compound as an activation agent for phenolic compounds, allowing for milder reaction conditions compared to traditional methods that require phosgene. This method enhances safety and reduces environmental impact due to the elimination of hazardous reagents .
Peptide Coupling Reagent
This compound acts as a peptide coupling reagent, facilitating the formation of peptide bonds between amino acids. This application is particularly valuable in the synthesis of peptides for research and therapeutic purposes.
Data Table: Comparison of Peptide Coupling Agents
| Reagent | Advantages | Disadvantages |
|---|---|---|
| This compound | Mild conditions, less hazardous | Requires careful handling |
| Dicyclohexylcarbodiimide (DCC) | Well-established, effective | Produces side products |
| N,N'-Carbonyldiimidazole (CDI) | Versatile, good yields | Sensitive to moisture |
Synthesis of Chiral Oxazolidinones
Another significant application is in the synthesis of chiral oxazolidinones, which are important in drug design. This compound has been shown to be a viable alternative to phosgene in these reactions, allowing for more environmentally friendly processes .
Example Reaction Scheme
The reaction scheme for synthesizing oxazolidinones involves:
- Reacting this compound with an amine.
- Cyclization to form the oxazolidinone structure.
Use in Medicinal Chemistry
In medicinal chemistry, this compound has been utilized in various synthetic pathways to develop new pharmaceutical agents. Its ability to activate phenolic compounds makes it a valuable tool in drug synthesis.
Notable Applications
- Antiviral Agents : Used in the synthesis of antiviral compounds by modifying existing frameworks.
- Anticancer Drugs : Facilitates the development of new anticancer agents through targeted modifications.
Eigenschaften
CAS-Nummer |
81420-42-0 |
|---|---|
Molekularformel |
C13H8N2O7 |
Molekulargewicht |
304.21 g/mol |
IUPAC-Name |
bis(2-nitrophenyl) carbonate |
InChI |
InChI=1S/C13H8N2O7/c16-13(21-11-7-3-1-5-9(11)14(17)18)22-12-8-4-2-6-10(12)15(19)20/h1-8H |
InChI-Schlüssel |
DQPSUGZZTADITQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)OC2=CC=CC=C2[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)OC2=CC=CC=C2[N+](=O)[O-] |
Key on ui other cas no. |
81420-42-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















